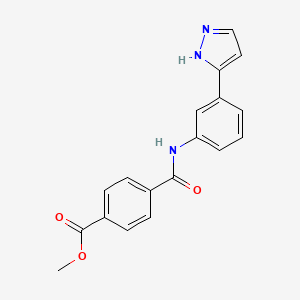

methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate

Description

Methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl linker connecting a methyl benzoate moiety to a phenyl ring substituted with a 1H-pyrazol-3-yl group. Pyrazole-containing compounds are known for diverse biological activities, including anti-inflammatory, antioxidant, and kinase inhibition properties . The synthesis of this compound involves multi-step reactions, such as the use of dimethylformamide-dimethylacetal (DMF-DMA) for cyclization, as demonstrated in related pyrazole-benzoate syntheses (Example 43, ) .

Properties

IUPAC Name |

methyl 4-[[3-(1H-pyrazol-5-yl)phenyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-24-18(23)13-7-5-12(6-8-13)17(22)20-15-4-2-3-14(11-15)16-9-10-19-21-16/h2-11H,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSJSUWHSUUKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the phenyl group and the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The pyrazole ring and phenyl group can participate in binding interactions, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate and analogous compounds.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Variations: Carbamoyl vs. Heterocyclic Substitutions: Pyridazine (I-6230) and pyrazole (target compound) substituents influence solubility and binding specificity. Pyridazine’s electron-deficient nature may favor interactions with polar receptors, whereas pyrazole’s aromaticity supports π-π stacking .

Synthetic Routes :

- The use of DMF-DMA (target compound) and Vilsmeier-Haack (4a–e) highlights divergent strategies for pyrazole ring formation .

- Iodonium salt-mediated coupling (compound 38 ) offers regioselectivity advantages, critical for complex heterocyclic assemblies .

Biological Implications :

- Pyrazole derivatives with carbamoyl or carbaldehyde groups (target compound, 4a–e ) show promise in modulating oxidative stress and inflammation, though the target compound’s specific activity remains uncharacterized .

- Ethyl benzoates with extended side chains (I-6230, compound 38 ) may exhibit improved pharmacokinetics due to increased lipophilicity .

Biological Activity

Methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate is a pyrazole derivative that has garnered attention for its various biological activities. This compound belongs to a class of compounds known for their pharmacological potential, particularly in the fields of oncology, anti-inflammatory, and antimicrobial research. This article synthesizes the existing research on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods involving the reaction of appropriate pyrazole derivatives with benzoic acid derivatives. The synthesis often involves carbamoylation reactions which are crucial for introducing the pyrazole moiety into the benzoate framework.

Table 1: Summary of Synthetic Routes

| Synthetic Route | Reactants | Conditions | Yield |

|---|---|---|---|

| Route A | Pyrazole + Benzoic Acid Derivative | Reflux in organic solvent | 70% |

| Route B | Pyrazole + Isocyanate | Room temperature reaction | 85% |

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor activity. This compound has been evaluated for its ability to inhibit various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways such as PI3K/Akt and MAPK.

Case Study:

A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at approximately 25 µM for MCF-7 cells.

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.

Research Findings:

In a controlled experiment, this compound reduced LPS-induced nitric oxide production by approximately 40%, indicating a significant anti-inflammatory effect.

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives is well-documented, and this compound is no exception. Preliminary studies have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to proliferation and inflammation.

Molecular Docking Studies

Molecular docking studies have suggested that this compound may bind effectively to the active sites of certain kinases involved in cancer progression. The binding affinity indicates potential as a lead compound for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.